Scientific Field: Biochemistry
Application Summary: N-(2-aminoethyl)benzamide (AEAB) is used as a labeling reagent in the separation and preparation of N-glycans . This process is crucial for studying carbohydrates, which play a vital role in various life processes such as cell adhesion, signal transduction, immune recognition, and disease development .
Methods of Application: The method involves the release of reductive N-glycans from chicken egg albumin (ovalbumin) and soy protein using an ammonia catalysis method. These glycans are then labeled with AEAB and separated by two-dimensional HPLC .
Results: A total of 21 and 8 N-glycan-AEAB conjugates were obtained from ovalbumin and soy protein, respectively . The primary alkylamine of N-glycan-AEAB conjugates can be effectively immobilized on microarray surfaces, allowing for subsequent functional studies of glycans .
Scientific Field: Organic Chemistry
Application Summary: N-(2-aminoethyl)benzamide is used in the synthesis of N-substituted benzannulated triazoles . These compounds are key components of a wide range of pharmaceutically-relevant compounds .
Methods of Application: The method involves the diazotisation and subsequent cyclisation of 2-aminobenzamides and 2-aminobenzenesulfonamides via stable diazonium salts, prepared using a polymer-supported nitrite reagent and p-tosic acid .
Results: The transformation was compatible with a wide range of aryl functional groups and amide/sulfonamide-substituents and was used for the synthesis of pharmaceutically important targets .
Scientific Field: Medicinal Chemistry
Application Summary: N-(2-aminoethyl)benzamide is used in the synthesis of novel benzamide compounds, which have been studied for their antioxidant and antibacterial activities .
Results: The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
Application Summary: 2-amino-N-(2-aminoethyl)benzamide is a derivative of N-(2-aminoethyl)benzamide. It is used in the synthesis of various organic compounds .
Application Summary: N-(2-aminoethyl)benzamide is used in the synthesis of indole derivatives, which have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Application Summary: N-(2-aminoethyl)benzamide hydrochloride is a derivative of N-(2-aminoethyl)benzamide. It is used in the synthesis of various organic compounds .
N-(2-aminoethyl)benzamide is characterized by the presence of an amide functional group attached to a benzene ring and an ethylamine side chain. Its chemical formula is C₉H₁₃N₃O, and it has a molecular weight of approximately 179.22 g/mol . The compound is typically represented by the following structural formula:
textNH2 |C6H5-C(=O)-NH-CH2-CH2-NH2
This structure highlights the amine and amide functionalities, which are crucial for its chemical behavior and biological activity.
Research indicates that N-(2-aminoethyl)benzamide exhibits notable biological activities. It has been studied as a reversible inhibitor of monoamine oxidase B (MAO-B), which is an enzyme involved in the metabolism of neurotransmitters . The compound's analogues have shown competitive inhibition properties, making them relevant for neurological studies and potential therapeutic applications in treating neurodegenerative diseases.
The synthesis of N-(2-aminoethyl)benzamide generally involves several steps:
N-(2-aminoethyl)benzamide finds applications in various fields:
Studies have shown that N-(2-aminoethyl)benzamide interacts with various biological targets, particularly enzymes involved in neurotransmitter metabolism. Its mechanism as a reversible inhibitor of monoamine oxidase B suggests that it could modulate neurotransmitter levels, which is crucial for maintaining neurological health . Further research into its interactions could provide insights into its therapeutic potential.
Several compounds share structural similarities with N-(2-aminoethyl)benzamide. Here are some notable examples:
| Compound Name | Structure/Functional Groups | Unique Features |
|---|---|---|
| N-(4-chlorophenyl)benzamide | Chlorine substitution on phenyl group | Enhanced potency against MAO-B |
| N-benzyl-N-(2-aminoethyl)benzamide | Benzyl group addition | Potentially different pharmacokinetics |
| 4-chlorobenzamide | Simple benzamide structure | Known MAO-B inhibitor |
N-(2-aminoethyl)benzamide stands out due to its specific aminoethyl side chain, which contributes to its unique biological activity profile compared to its analogues.